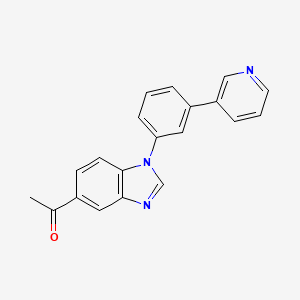
5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole
Overview
Description
“5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole” is a compound that contains a benzimidazole core, which is a heterocyclic aromatic organic compound. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white or colorless solid that appears in form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been widely studied. Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been extensively studied. For instance, benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole, which is part of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Reddy and Reddy (2010) detailed the synthesis of benzimidazole derivatives and their evaluation for antibacterial and antifungal activity, demonstrating their potential in microbial inhibition (Reddy & Reddy, 2010).
Anticancer Potential
- Shaharyar et al. (2010) explored benzimidazole derivatives for their anticancer activity, identifying compounds with significant potential against cancer cells (Shaharyar et al., 2010).
Antiulcer and Anti-inflammatory Properties
- A study by Mathew, Suresh, and Anbazhagan (2013) synthesized benzimidazole derivatives for potential use as antiulcer agents, with some compounds showing promising results in animal models (Mathew, Suresh, & Anbazhagan, 2013).
- Lantos et al. (1984) researched benzimidazole derivatives for antiinflammatory activity, revealing significant potency in certain compounds (Lantos et al., 1984).
Antimicrobial Activity
- Kunduru, Vanga, and Boche (2014) synthesized novel benzimidazole derivatives and tested their antimicrobial efficacy, demonstrating their potential in fighting various microorganisms (Kunduru, Vanga, & Boche, 2014).
Cholinesterase Inhibitors
- Yoon et al. (2013) synthesized benzimidazole derivatives as potential cholinesterase inhibitors, which can be significant in treating conditions like Alzheimer's disease (Yoon et al., 2013).
properties
IUPAC Name |
1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14(24)15-7-8-20-19(11-15)22-13-23(20)18-6-2-4-16(10-18)17-5-3-9-21-12-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLBDUSUXYEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)


![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)

![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)